Molecular Weight and Size: A Procurement Distinction from Simpler Benzothiazole Building Blocks
The presence of the imidazole substituent at the 6-position distinguishes this compound from simpler 2-aminobenzothiazole analogs, resulting in a significantly higher molecular weight and altered physicochemical profile. This difference is critical for synthetic planning, purification strategies, and assessing compound properties like permeability and solubility .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 216.26 g/mol |
| Comparator Or Baseline | 2-Aminobenzothiazole: 150.20 g/mol; 6-Bromo-1,3-benzothiazol-2-amine: 229.10 g/mol; 6-Chloro-1,3-benzothiazol-2-amine: 184.65 g/mol |
| Quantified Difference | +66.06 g/mol vs. 2-aminobenzothiazole; -12.84 g/mol vs. 6-bromo analog; +31.61 g/mol vs. 6-chloro analog |
| Conditions | Calculated based on standard atomic weights (C, H, N, S) |
Why This Matters
Molecular weight is a fundamental filter in drug discovery and chemical procurement, directly influencing compound handling, storage, and its classification for downstream assays like permeability screening and formulation development.
